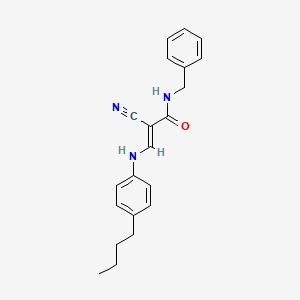

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide

Description

Propriétés

IUPAC Name |

(E)-N-benzyl-3-(4-butylanilino)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-2-3-7-17-10-12-20(13-11-17)23-16-19(14-22)21(25)24-15-18-8-5-4-6-9-18/h4-6,8-13,16,23H,2-3,7,15H2,1H3,(H,24,25)/b19-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEBSAHELVXRJB-KNTRCKAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-butylbenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.

Addition of Cyanoacrylamide: The Schiff base is then reacted with cyanoacrylamide under controlled conditions to form the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and coatings.

Mécanisme D'action

The mechanism by which (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and inferred properties:

*Calculated molecular formula based on structural analysis.

Key Observations:

- Lipophilicity : The 4-butyl group in the target compound increases logP compared to phenyl () or methoxy-substituted analogs (). This may enhance tissue penetration but reduce aqueous solubility.

- Electron-Withdrawing Groups: Chlorine () and cyano groups enhance electrophilicity, enabling covalent interactions or hydrogen bonding with biological targets.

Crystallography and Stability

- E-Configuration: The trans-configuration is critical for maintaining planarity and intermolecular interactions. For example, (E)-N-benzyl-2-cyano-3-phenylacrylamide () exhibits N–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .

- Hydrogen Bonding : Polar groups (e.g., hydroxy in ) enhance crystalline stability, whereas alkyl chains (e.g., butyl) may reduce packing efficiency, lowering melting points .

Activité Biologique

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes a cyanoacrylamide moiety and an aromatic amine. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cyanoacrylamides exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida albicans and Fusarium oxysporum .

Anticancer Activity

In addition to its antimicrobial properties, (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide has shown promise in cancer research. The compound's ability to induce cytotoxicity in various cancer cell lines has been investigated.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using human liver HepG2 cells to evaluate the anticancer potential of the compound. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response.

Table 2: Cytotoxicity Results on HepG2 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC50 value was determined to be approximately 50 µM, indicating that the compound effectively inhibits cell growth at this concentration .

The biological activity of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide is attributed to its structural features that allow interaction with microbial and cancer cell targets. The cyano group is known to enhance reactivity, potentially leading to disruption of cellular processes in pathogens and tumor cells.

Structure-Activity Relationship (SAR)

A systematic study on the structure-activity relationship of similar compounds revealed that modifications on the phenyl ring significantly influence antimicrobial potency. Substituents such as halogens or alkyl groups can enhance or diminish activity, indicating the importance of molecular design in developing effective agents .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for characterizing the purity and stereochemistry of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide?

- Methodological Answer : Use 1H/13C NMR to confirm the (E)-configuration of the acrylamide group and the absence of rotational isomers. High-resolution mass spectrometry (HRMS) validates molecular weight and functional group integrity. IR spectroscopy identifies key absorptions (e.g., cyano group at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹). For stereochemical analysis, X-ray crystallography (as demonstrated for structurally similar acrylamides in ) resolves spatial arrangements. Ensure solvent purity and calibration standards to avoid artifacts .

Q. How can researchers optimize synthetic yield for this compound while minimizing side reactions?

- Methodological Answer : Optimize reaction conditions via temperature control (e.g., 0–5°C for nitro-group reactions to prevent polymerization) and catalyst selection (e.g., triethylamine for amide bond formation). Use Schlenk techniques to exclude moisture, as the cyano group is hydrolytically sensitive. Monitor intermediates via TLC/HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the desired (E)-isomer. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>75% achievable, as in analogous syntheses ).

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer : Prioritize DPPH/ABTS radical scavenging assays to evaluate antioxidant potential (common for cyanoacrylamides ). For anti-inflammatory activity, use LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 determination). Parallel cytotoxicity assays (MTT/PI staining) in HEK-293 or HepG2 cells ensure compound safety. Normalize data against positive controls (e.g., ascorbic acid for antioxidants, dexamethasone for anti-inflammatory studies) .

Advanced Research Questions

Q. How do electronic effects of the 4-butylphenyl substituent influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distribution. The butyl group’s electron-donating nature increases nucleophilicity at the acrylamide β-carbon, favoring Michael additions. Validate with kinetic studies (UV-Vis monitoring of thiol-adduct formation) and compare with analogs lacking alkyl substituents (e.g., 4-fluoro derivatives ). Solvent polarity (e.g., DMSO vs. toluene) further modulates reactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis of published IC50/EC50 values, adjusting for assay variability (e.g., cell line differences, incubation times). Use structure-activity relationship (SAR) models to isolate substituent effects (e.g., butyl chain length vs. benzyl group position). Reproduce conflicting experiments under standardized conditions (OECD guidelines) with internal controls. Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in ) to explain potency variations .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). ADMET Predictor™ or SwissADME estimates metabolic sites (e.g., oxidation of the butyl chain, amide hydrolysis). Validate predictions with in vitro microsomal stability assays (rat/human liver microsomes, LC-MS quantification). Compare with structurally related compounds (e.g., ethyl 2-cyanoacrylate derivatives ).

Methodological Considerations for Experimental Design

Q. What controls are critical for ensuring reproducibility in kinetic studies of this compound?

- Answer : Include blank reactions (no catalyst), internal standards (e.g., deuterated solvents for NMR), and temperature-jacketed reactors (±0.1°C precision). For photochemical reactions, use actinometry to calibrate light intensity. Document solvent batch numbers and storage conditions (moisture-sensitive compounds require anhydrous MgSO4 or molecular sieves ).

Q. How should researchers address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.